molecular formula C16H12BrN3OS B2902874 5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide CAS No. 1798513-83-3

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2902874
CAS No.: 1798513-83-3
M. Wt: 374.26
InChI Key: NDGUUFKTQONLNC-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes . The exact effects would depend on the specific targets of the compound and their roles in cellular processes.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a thiazole ring, a pyridine ring, and a carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities .

Properties

IUPAC Name

5-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-19-15(9-22-10)13-4-2-3-5-14(13)20-16(21)11-6-12(17)8-18-7-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGUUFKTQONLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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